molecular formula C17H23NO B11765002 Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone CAS No. 88502-94-7

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B11765002
CAS No.: 88502-94-7
M. Wt: 257.37 g/mol
InChI Key: VBARFZRVWLOROJ-UHFFFAOYSA-N
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Description

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a compound that features a bicyclic structure with a phenyl group attached to a methanone moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium(II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key focus is on achieving high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesic and stimulant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is unique due to its specific combination of a phenyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

88502-94-7

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

phenyl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C17H23NO/c1-16(2)9-14-10-17(3,11-16)12-18(14)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

VBARFZRVWLOROJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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